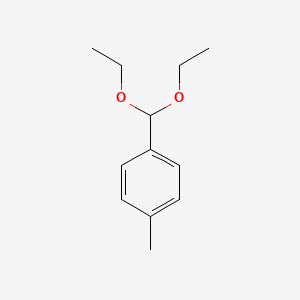
p-(Diethoxymethyl)toluene
Vue d'ensemble
Description
p-(Diéthoxyméthyl)toluène: , également connu sous le nom de 1-(Diéthoxyméthyl)-4-méthylbenzène, est un composé organique de formule moléculaire C12H18O2. C'est un dérivé du toluène, où le groupe méthyle est substitué par un groupe diéthoxyméthyle. Ce composé est utilisé dans diverses réactions chimiques et a des applications dans différents domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du p-(Diéthoxyméthyl)toluène implique généralement la réaction du p-tolualdéhyde avec l'éther diéthylique en présence d'un catalyseur acide. La réaction se déroule par la formation d'un intermédiaire acétal, qui est ensuite converti en p-(Diéthoxyméthyl)toluène. Les conditions réactionnelles comprennent souvent le reflux du mélange à des températures élevées pour assurer une conversion complète .
Méthodes de production industrielle: Dans les milieux industriels, la production de p-(Diéthoxyméthyl)toluène peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. L'utilisation de catalyseurs tels que l'acide p-toluènesulfonique peut améliorer la vitesse de réaction et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions: Le p-(Diéthoxyméthyl)toluène subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé pour former de l'acide p-toluique ou du p-tolualdéhyde, selon les conditions réactionnelles et les agents oxydants utilisés.
Réduction: Les réactions de réduction peuvent convertir le p-(Diéthoxyméthyl)toluène en alcool p-méthylbenzylique.
Substitution: Le groupe diéthoxyméthyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation: Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution: Les nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation: Acide p-toluique, p-tolualdéhyde.
Réduction: Alcool p-méthylbenzylique.
Substitution: Divers dérivés du toluène substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: Le p-(Diéthoxyméthyl)toluène est utilisé comme intermédiaire dans la synthèse de divers composés organiques. Il sert de brique de construction pour la préparation de molécules plus complexes en synthèse organique .
Biologie et médecine: En recherche biologique, le p-(Diéthoxyméthyl)toluène peut être utilisé comme précurseur pour la synthèse de composés biologiquement actifs.
Industrie: Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité. Il peut être utilisé dans la fabrication de polymères, de résines et d'autres produits industriels .
Mécanisme d'action
Le mécanisme d'action du p-(Diéthoxyméthyl)toluène implique son interaction avec diverses cibles moléculaires. Le groupe diéthoxyméthyle peut subir une hydrolyse pour former des intermédiaires réactifs, qui peuvent ensuite participer à d'autres réactions chimiques. Ces intermédiaires peuvent interagir avec des enzymes, des récepteurs ou d'autres biomolécules, entraînant divers effets biologiques .
Applications De Recherche Scientifique
Chemistry: p-(Diethoxymethyl)toluene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and other industrial products .
Mécanisme D'action
The mechanism of action of p-(Diethoxymethyl)toluene involves its interaction with various molecular targets. The diethoxymethyl group can undergo hydrolysis to form reactive intermediates, which can then participate in further chemical reactions. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires :
p-Tolualdéhyde: Un précurseur dans la synthèse du p-(Diéthoxyméthyl)toluène.
Acide p-toluique: Un produit d'oxydation du p-(Diéthoxyméthyl)toluène.
Alcool p-méthylbenzylique: Un produit de réduction du p-(Diéthoxyméthyl)toluène.
Unicité: Le p-(Diéthoxyméthyl)toluène est unique en raison de son groupe fonctionnel diéthoxyméthyle, qui confère une réactivité chimique et des propriétés distinctes. Cela en fait un intermédiaire précieux en synthèse organique et dans les applications industrielles .
Propriétés
IUPAC Name |
1-(diethoxymethyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-13-12(14-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKGLVOPXDIEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178776 | |
| Record name | p-(Diethoxymethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-59-0 | |
| Record name | 1-(Diethoxymethyl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Diethoxymethyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC296503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(Diethoxymethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(diethoxymethyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(diethoxymethyl)-4-methylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPU3NY92Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


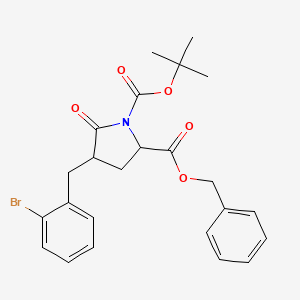
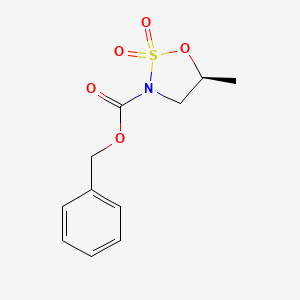
![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)

![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)
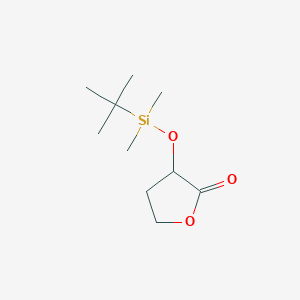
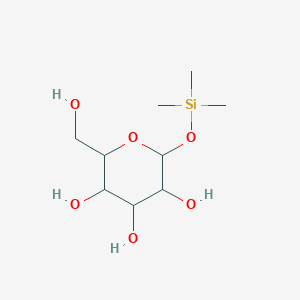




![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
